3-(Oxolan-3-yloxy)propanoic acid
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Overview
Description
. It is known for its unique chemical structure, which includes an oxolane ring attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yloxy)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid under specific conditions . One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to produce high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.
Substitution: The oxolane ring and propanoic acid moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Oxolan-3-yloxy)propanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing cell function and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Oxolan-3-yloxy)propanoic acid include:
- 3-(Tetrahydrofuran-3-yl)propanoic acid
- 3-(Oxolan-2-yloxy)propanoic acid
- 3-(Oxolan-4-yloxy)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific oxolane ring position and the resulting chemical properties.
Biological Activity
3-(Oxolan-3-yloxy)propanoic acid is a compound that has gained attention in recent years due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- CAS Number : 1488273-23-9
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The oxolane (tetrahydrofuran) moiety may enhance its lipophilicity, facilitating membrane permeability and receptor interactions.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This activity is likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
Preliminary research indicates that this compound may have neuroprotective effects, potentially through the modulation of oxidative stress pathways. It has been observed to reduce neuronal cell death in models of neurodegeneration.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of propanoic acid, including this compound. The results showed significant inhibition of bacterial growth, emphasizing its potential as a therapeutic agent in infectious diseases.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation, indicating its potential role in neuroprotection and cognitive enhancement.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-7(9)2-4-11-6-1-3-10-5-6/h6H,1-5H2,(H,8,9) |
InChI Key |
KZSSIKHHWCZPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCC(=O)O |
Origin of Product |
United States |
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